molecular formula C14H19ClN2O B2868387 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one CAS No. 177489-01-9

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2868387
CAS No.: 177489-01-9
M. Wt: 266.77
InChI Key: QQYHPSLGXKMHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2,3-dimethylphenylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions. The compound may modulate the activity of these receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-(2,6-dimethylphenyl)piperazin-1-yl)ethanone
  • 2-Chloro-1-(4-(3,4-dimethylphenyl)piperazin-1-yl)ethanone
  • 2-Chloro-1-(4-(2,5-dimethylphenyl)piperazin-1-yl)ethanone

Uniqueness

2-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards certain receptors. This uniqueness can result in distinct pharmacological profiles and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(12(11)2)16-6-8-17(9-7-16)14(18)10-15/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHPSLGXKMHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (1.47 ml, 18.5 mmol) is added dropwise to a solution of 1-(2,3-xylyl)piperazine (3.2 g, 16.8 mmol) and calcium carbonate (5 g, 50 mmol) in methyl ethyl ketone (40 ml) cooled to 0° C. The reaction mixture is stirred at this temperature for 1 h 30 and it is then filtered through Celite. The Celite is rinsed several times with ethyl acetate and 3M sodium hydroxide solution. The two phases of the filtrate are then separated and the organic phase is dried over magnesium sulfate, filtered and concentrated.
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.